molecular formula C6H4N6 B1308424 5,6-Diaminopyrazine-2,3-dicarbonitrile CAS No. 36023-58-2

5,6-Diaminopyrazine-2,3-dicarbonitrile

Cat. No. B1308424
CAS RN: 36023-58-2
M. Wt: 160.14 g/mol
InChI Key: FTHBTDDIVWLRLP-UHFFFAOYSA-N
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Description

5,6-Diaminopyrazine-2,3-dicarbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two amino groups attached to the pyrazine ring and two nitrile groups at the 2 and 3 positions. This structure makes it a versatile precursor for the construction of nitrogen-rich heterocycles, which are of interest due to their potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of substituted pyrazine dicarbonitriles, including those derived from 5,6-diaminopyrazine-2,3-dicarbonitrile, has been achieved through different methods. One approach involves the aminodehalogenation reactions using microwave-assisted synthesis, which offers higher yields and shorter reaction times . Another method includes the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . Additionally, the chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile can be exchanged with amines to yield new pyrazinedicarbonitriles, which can then be treated with hydrazine hydrate to form nitrogen-rich heterocycles .

Molecular Structure Analysis

The molecular structure of 5,6-diaminopyrazine-2,3-dicarbonitrile derivatives has been characterized using various analytical techniques. X-ray crystal structure analysis has been performed on some derivatives to confirm their structure . The presence of amino and nitrile groups on the pyrazine ring is crucial for further chemical transformations and the formation of complex heterocyclic systems.

Chemical Reactions Analysis

5,6-Diaminopyrazine-2,3-dicarbonitrile derivatives undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, cyclotetramerisation reactions of aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles can lead to the formation of metal pyrazinoporphyrazines . Additionally, the one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile has been used to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles . Furthermore, a one-pot palladium-catalyzed coupling reaction/cyclization in water has been developed for the synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-diaminopyrazine-2,3-dicarbonitrile derivatives have been studied to understand their potential applications. The UV–Vis spectral features of these compounds typically show absorption peaks around 267, 303, and 373 nm . The electrochemical properties of metal pyrazinoporphyrazines derived from these compounds have been investigated using cyclic voltammetry and differential pulsed voltammetry, revealing both ligand and metal-based redox processes . Additionally, the antimicrobial and herbicidal activities of these derivatives have been evaluated, with some compounds showing good activity against Mycobacterium tuberculosis and inhibiting photosynthetic electron transport in spinach chloroplasts .

properties

IUPAC Name

5,6-diaminopyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHBTDDIVWLRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399541
Record name 5,6-Diaminopyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminopyrazine-2,3-dicarbonitrile

CAS RN

36023-58-2
Record name 5,6-Diaminopyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diamino-2,3-dicyanopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZZ Du, W Ai, JF Zhao, LH Xie, W Huang - Science China Technological …, 2014 - Springer
A simple and effective method for the preparation of amphiphilic graphene (AG) is presented under an organic solvent-free synthetic condition. The synthetic route first involves a …
Number of citations: 9 link.springer.com
EH Mørkved, T Andreassen, R Fröhlich, F Mo… - Polyhedron, 2013 - Elsevier
Peripheral thiophen-2-yl substituents extend the macrocyclic conjugation of zinc(II)azaphthalocyanines, (ZnAzaPc), due to coplanarity between the two ring systems, and red-shifted UV–…
Number of citations: 7 www.sciencedirect.com
EH Mørkved, NK Afseth, P Zimcik - Journal of Porphyrins and …, 2007 - World Scientific
Magnesium and zinc complexes of azaphthalocyanines (AzaPc) with eight peripheral aromatic (phenyl) or heteroaromatic (pyridyl, thienyl, furyl) substituents are studied from the point …
Number of citations: 44 www.worldscientific.com
MP Donzello, C Ercolani, V Novakova, P Zimcik… - Coordination Chemistry …, 2016 - Elsevier
Tetrapyrazinoporphyrazines (TPyzPzs), the heterocyclic azaanalogs of the phthalocyanine macrocycle, are known since 1937 and were intensively studied especially in the last fifteen …
Number of citations: 119 www.sciencedirect.com
V Novakova, B Małachwiej, R Šebl… - Journal of Porphyrins …, 2017 - World Scientific
Highly electron deficient 6,7-disubstituted (tert-butylsufanyl, 2,6-diisopropylphenoxy, diethylamino, 2-pyridyl, 2-thienyl, 2-furyl) pyrazino[2,3- b ]pyrazino-2,3-dicarbonitriles were …
Number of citations: 5 www.worldscientific.com
MK Chahal, J Labuta, V Březina, PA Karr… - Dalton …, 2019 - pubs.rsc.org
Interactions of anionic guests with a tritopic peripherally functionalized conjugated calix[4]pyrrole host (1) prepared using a regioselective synthetic method is reported. The …
Number of citations: 14 pubs.rsc.org
V Novakova - Journal of Porphyrins and Phthalocyanines, 2022 - World Scientific
Tetrapyrazinoporphyrazines (TPyzPzs) likely represent the most investigated group of azaanalogs of phthalocyanines. This review highlights the author’s contributions in this field and …
Number of citations: 0 www.worldscientific.com
EV Basiuk, VA Basiuk - … processes for nanotechnology: from inorganic to …, 2015 - Springer
Meeting the growing needs for more ecologically friendly, “green” processes for the functionalization of carbon nanomaterials (CNMs), a variety of chemical reactions proceeding under …
Number of citations: 6 link.springer.com
M Chen, X Zhang, J Liu, F Liu, R Zhang, P Wei… - ACS …, 2020 - ACS Publications
Development of highly effective approaches to desirable photothermal conversion agents is particularly valuable. Herein, we report a concept, namely, bond stretching vibration-…
Number of citations: 50 pubs.acs.org
J Xue, J Xu, J Ren, Q Liang, Q Ou, R Wang, Z Shuai… - 2021 - chemrxiv.org
The pursuing of purely organic materials with high-efficiency near-infrared (NIR) emissions is fundamentally limited by the large non-radiative decay rates (knr) governed by the energy …
Number of citations: 2 chemrxiv.org

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